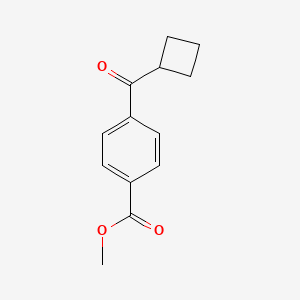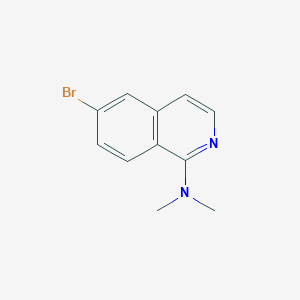![molecular formula C6H3BrO2S B8012995 2-bromothieno[2,3-c]furan-6(4H)-one CAS No. 1374574-30-7](/img/structure/B8012995.png)
2-bromothieno[2,3-c]furan-6(4H)-one
Descripción general
Descripción
2-bromothieno[2,3-c]furan-6(4H)-one is a heterocyclic compound that features a fused ring system combining a thiophene and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromothieno[2,3-c]furan-6(4H)-one typically involves the bromination of thieno[2,3-c]furan-6(4H)-one. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
2-bromothieno[2,3-c]furan-6(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding thieno[2,3-c]furan-6(4H)-one.
Substitution: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide or potassium thiolate under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thieno[2,3-c]furan-6(4H)-one.
Substitution: Various substituted thieno[2,3-c]furan-6(4H)-one derivatives.
Aplicaciones Científicas De Investigación
2-bromothieno[2,3-c]furan-6(4H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 2-bromothieno[2,3-c]furan-6(4H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but often include inhibition of enzyme activity or modulation of signaling pathways.
Comparación Con Compuestos Similares
2-bromothieno[2,3-c]furan-6(4H)-one can be compared with other similar compounds, such as:
Thieno[2,3-c]furan-6(4H)-one: Lacks the bromine substituent, making it less reactive in certain chemical reactions.
2-chlorothieno[2,3-c]furan-6(4H)-one: Similar structure but with a chlorine substituent, which can affect its reactivity and biological activity.
2-iodothieno[2,3-c]furan-6(4H)-one:
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can be exploited in various synthetic and research applications.
Propiedades
IUPAC Name |
2-bromo-4H-thieno[2,3-c]furan-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO2S/c7-4-1-3-2-9-6(8)5(3)10-4/h1H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIDOOVHQAJXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)O1)SC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292899 | |
| Record name | 2-Bromothieno[2,3-c]furan-6(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374574-30-7 | |
| Record name | 2-Bromothieno[2,3-c]furan-6(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374574-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromothieno[2,3-c]furan-6(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Bromo-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B8012973.png)
![1-[(5-Bromofuran-2-yl)methyl]azetidine](/img/structure/B8012980.png)

![9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B8012987.png)





